

# Rovalpituzumab Tesirine (Rova-T) Program Discontinuation: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tesirine*

Cat. No.: *B3181916*

[Get Quote](#)

For Immediate Release: The research and development program for Rovalpituzumab **tesirine** (Rova-T), an investigational antibody-drug conjugate (ADC), has been discontinued. This decision was based on data from multiple clinical trials that failed to demonstrate a sufficient survival benefit for patients with small-cell lung cancer (SCLC) and other solid tumors.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This document provides a technical overview for researchers, scientists, and drug development professionals regarding the discontinuation of the Rova-T program, including summaries of clinical trial data, experimental protocols, and answers to frequently asked questions.

## Frequently Asked Questions (FAQs)

**Q1:** What was the primary reason for the discontinuation of the Rova-T program?

The Rovalpituzumab **tesirine** program was terminated primarily due to a lack of demonstrated survival benefit in late-stage clinical trials.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The Phase 3 MERU trial, evaluating Rova-T as a first-line maintenance therapy for advanced SCLC, was halted after an interim analysis revealed no improvement in overall survival (OS) compared to a placebo.[\[1\]](#)[\[5\]](#)[\[6\]](#) Similarly, the Phase 3 TAHOE trial, which assessed Rova-T as a second-line treatment, was stopped due to a shorter overall survival in the Rova-T arm compared to the topotecan control arm.[\[3\]](#)[\[7\]](#)

**Q2:** Did the biomarker strategy for Rova-T fail?

Rova-T targeted Delta-like protein 3 (DLL3), which is expressed in over 80% of SCLC tumors but not in healthy tissue.[\[1\]](#)[\[4\]](#)[\[8\]](#) While initial Phase 1 studies showed promising objective response rates (ORR) in patients with high DLL3 expression, subsequent larger trials did not consistently demonstrate a clinically meaningful benefit in this biomarker-selected population.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) For instance, in the Phase 2 TRINITY study, while there was a numerically higher ORR in DLL3-high patients, the overall efficacy was modest.[\[12\]](#)[\[13\]](#)

Q3: What were the key safety concerns observed with Rova-T?

Treatment with Rova-T was associated with significant toxicities. Common adverse events (AEs) of any grade included fatigue, pleural effusion, peripheral edema, nausea, photosensitivity reaction, and thrombocytopenia.[\[9\]](#)[\[10\]](#)[\[14\]](#)[\[15\]](#) Grade 3 or higher severe toxicities were also reported, with thrombocytopenia, pleural effusion, and increased lipase being among the most common.[\[9\]](#)[\[10\]](#)[\[14\]](#) In some cases, adverse events led to treatment discontinuation and, in a few instances, were attributed to patient deaths.[\[9\]](#)[\[15\]](#)

## Clinical Trial Data Summary

The following tables summarize the key efficacy and safety data from the pivotal clinical trials of Rovalpituzumab **tesirine**.

Table 1: Efficacy of Rovalpituzumab **Tesirine** in SCLC Clinical Trials

| Trial Name        | Patient Population   | Line of Therapy            | N                               | Objective Response Rate (ORR)                              | Median Overall Survival (mOS)                                              | Median Progression-Free Survival (mPFS) |
|-------------------|----------------------|----------------------------|---------------------------------|------------------------------------------------------------|----------------------------------------------------------------------------|-----------------------------------------|
| Phase 1a/1b       | DLL3-High SCLC       | 2nd/3rd Line               | 29                              | 39% <a href="#">[10]</a>                                   | 1-year OS rate of 32% <a href="#">[10]</a>                                 | Not Reported                            |
| TRINITY (Phase 2) | DLL3-Expressing SCLC | 3rd Line & Beyond          | 339                             | 12.4% (All patients) <a href="#">[12]</a>                  | 5.6 months (All patients) <a href="#">[12]</a>                             | 2.8 months <a href="#">[11]</a>         |
| DLL3-High SCLC    | 238                  | 14.3% <a href="#">[12]</a> | 5.7 months <a href="#">[12]</a> | 4.3 months <a href="#">[11]</a>                            |                                                                            |                                         |
| TAHOE (Phase 3)   | Advanced SCLC        | 2nd Line                   | N/A                             | Shorter OS in Rova-T arm vs. topotecan <a href="#">[3]</a> | Shorter OS in Rova-T arm <a href="#">[3]</a>                               | Not Reported                            |
| MERU (Phase 3)    | Advanced SCLC        | 1st Line Maintenance       | N/A                             | No survival benefit vs. placebo <a href="#">[1]</a>        | No survival benefit vs. placebo <a href="#">[1]</a><br><a href="#">[5]</a> | Not Reported                            |

Table 2: Common Treatment-Emergent Adverse Events (Grade  $\geq 3$ ) with Rova-T

| Adverse Event             | Phase 1a/1b[9][10] | TRINITY (Phase 2)[14] |
|---------------------------|--------------------|-----------------------|
| Thrombocytopenia          | 11%                | 15%                   |
| Pleural Effusion          | 8%                 | 7%                    |
| Increased Lipase          | 7%                 | Not Reported          |
| Fatigue                   | 4%                 | 5%                    |
| Photosensitivity Reaction | Not Reported       | 7%                    |
| Peripheral Edema          | 3%                 | Not Reported          |
| Rash Maculo-papular       | 3%                 | Not Reported          |

## Experimental Protocols

### Key Clinical Trial Methodologies

- TRINITY (NCT02674568): This was an open-label, single-arm, Phase 2 study.[12][14]
  - Patient Population: Patients with DLL3-expressing SCLC who had received at least two prior systemic regimens, including a platinum-based regimen.[14]
  - Dosing Regimen: Rova-T was administered intravenously at a dose of 0.3 mg/kg on Day 1 of a 6-week cycle for two cycles.[14]
  - Biomarker Analysis: DLL3 expression was initially determined by a mouse antibody immunohistochemistry (IHC) assay. A rabbit antibody IHC assay was later developed and used for the final analysis, defining DLL3-positive as  $\geq 25\%$  and DLL3-high as  $\geq 75\%$  of tumor cells positive for DLL3.[13]
  - Primary Endpoints: The primary endpoints were confirmed Objective Response Rate (ORR) and Overall Survival (OS).[14]
- MERU (Phase 3): This was a randomized, double-blind, placebo-controlled Phase 3 trial.[4]
  - Patient Population: Patients with advanced SCLC who had received first-line, platinum-based chemotherapy.[4]

- Intervention: Rova-T as maintenance therapy versus placebo.[1]
- Primary Endpoint: The primary endpoint was Overall Survival (OS).[3]

## Visualizations

### Rovalpituzumab Tesirine (Rova-T) Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Rovalpituzumab **tesirine** (Rova-T).

### Rova-T Clinical Development and Discontinuation Pathway



[Click to download full resolution via product page](#)

Caption: Clinical trial pathway leading to the discontinuation of the Rova-T program.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. news.abbvie.com [news.abbvie.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. onclive.com [onclive.com]
- 4. AbbVie drops Rova-T development after Phase III trial failure [clinicaltrialsarena.com]

- 5. AbbVie Out \$5.8 Billion After Scrapping Rova-T Program - BioSpace [biospace.com]
- 6. pharmatimes.com [pharmatimes.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. adcreview.com [adcreview.com]
- 9. Rovalpituzumab Tesirine (Rova-T), a First-in-Class Antibody-Drug Conjugate, Is Active in Patients with Recurrent Small-Cell Lung Cancer [theoncologynurse.com]
- 10. news.abbvie.com [news.abbvie.com]
- 11. targetedonc.com [targetedonc.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. A phase I/II study of rovalpituzumab tesirine in delta-like 3—expressing advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rovalpituzumab Tesirine (Rova-T) Program Discontinuation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3181916#why-was-the-rovalpituzumab-tesirine-program-discontinued>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)